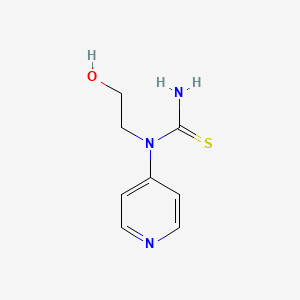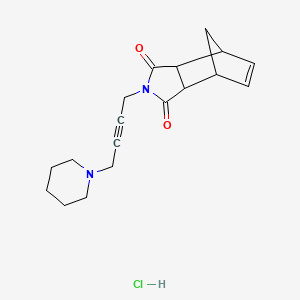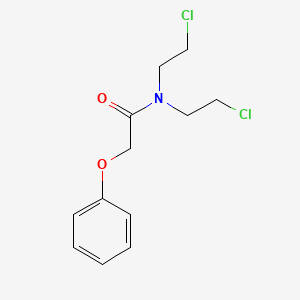
N,N-Bis(2-chloroethyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-chloroethyl)-2-phenoxyacetamide is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups and a phenoxyacetamide moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid with N,N-bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction and ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(2-chloroethyl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction reactions to yield amines or alcohols.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to produce 2-phenoxyacetic acid and N,N-bis(2-chloroethyl)amine.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution Products: N,N-bis(2-substituted-ethyl)-2-phenoxyacetamide derivatives.
Oxidation Products: Sulfoxides or sulfones.
Hydrolysis Products: 2-phenoxyacetic acid and N,N-bis(2-chloroethyl)amine.
Aplicaciones Científicas De Investigación
N,N-Bis(2-chloroethyl)-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical tool to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-chloroethyl)-2-phenoxyacetamide involves its ability to alkylate nucleophilic sites in biological molecules. The chloroethyl groups can form covalent bonds with nucleophilic atoms such as nitrogen or sulfur in proteins and DNA, leading to the inhibition of cellular processes and induction of cell death. This alkylation mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(2-chloroethyl)methylamine: Another alkylating agent with similar reactivity but different applications.
N,N-Bis(2-chloroethyl)-N-nitrosourea: Known for its use in cancer treatment due to its ability to cross-link DNA.
Chlorambucil: A chemotherapeutic agent with a similar alkylating mechanism but different structural features.
Uniqueness
N,N-Bis(2-chloroethyl)-2-phenoxyacetamide is unique due to its phenoxyacetamide moiety, which imparts distinct chemical properties and reactivity compared to other alkylating agents. This uniqueness makes it a valuable compound for specific research and industrial applications.
Propiedades
Número CAS |
50711-74-5 |
|---|---|
Fórmula molecular |
C12H15Cl2NO2 |
Peso molecular |
276.16 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C12H15Cl2NO2/c13-6-8-15(9-7-14)12(16)10-17-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Clave InChI |
XRVUTZIQXYXMQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


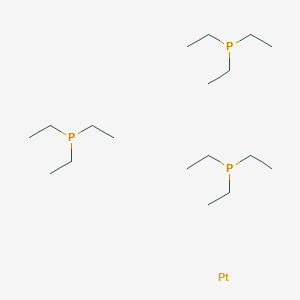
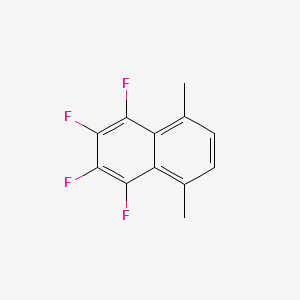
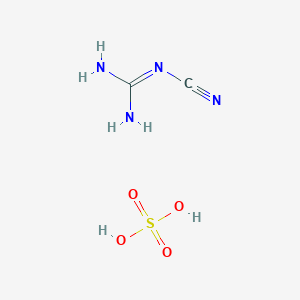

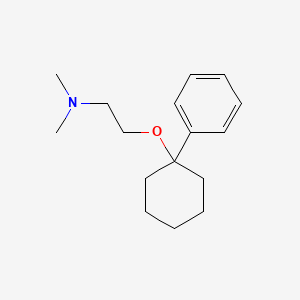
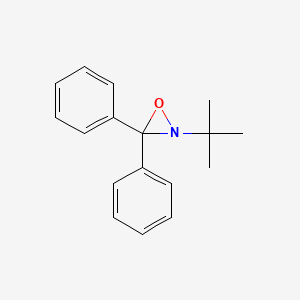

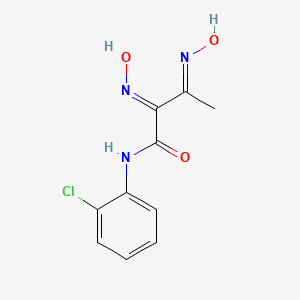
![2-[4-[2-[Butyl(methyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14660908.png)
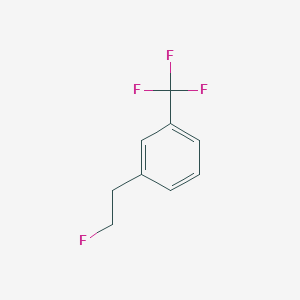
![N-(8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)benzamide](/img/structure/B14660913.png)
